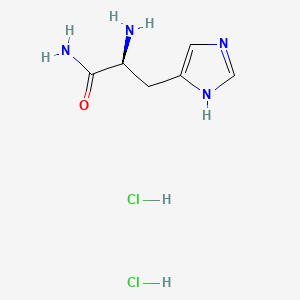

H-His-NH2.2HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-His-NH2.2HCl (H-His-NH2, H-His) is a synthetic compound that has been widely studied for its potential applications in various scientific fields. It is a derivative of histidine, an amino acid that is an essential component of proteins. H-His-NH2 has been found to have a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer activities. It has also been used in the synthesis of peptides and proteins, as well as in the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Hydrogen Storage and Transport

Liquid Hydrogen, Methylcyclohexane, and Ammonia as Potential Hydrogen Carriers : This paper compares liquid hydrogen, methylcyclohexane (MCH), and ammonia (NH3) as potential hydrogen carriers. It evaluates their characteristics, application feasibility, and economic performance, particularly in Japan's context. The study finds ammonia, with direct utilization, to be the most feasible for massive adoption due to its lowest cost and high total energy efficiency compared to liquid hydrogen and MCH (Wijayanta et al., 2019).

Ammonia Decomposition and Hydrogen Production

Reactor Technology for Distributed Hydrogen Generation via Ammonia Decomposition : This review discusses various reactor technologies for pure ammonia decomposition, highlighting the development of reactor infrastructure for hydrogen generation for proton exchange membrane (PEM) fuel cells. It addresses the challenges and future directions for commercialization (Chiuta et al., 2013).

Hydrogen as an Antioxidant in Sports Science

Molecular Hydrogen as a Novel Antioxidant : This paper explores the application of molecular hydrogen (H2) in sports science, noting its potential benefits for exercise-induced oxidative stress. It reviews the effects of hydrogen intake on physiological and biochemical parameters, suggesting hydrogen may be a viable alternative strategy for antioxidant interventions in sports science (Kawamura et al., 2020).

Hydrogen in Energy Storage and Fuel Cells

Urea as a Hydrogen Carrier : This article assesses urea's attributes as a hydrogen carrier for fuel cells, considering its abundance, non-toxicity, stability, and the existing infrastructure for its transport and distribution. It highlights urea's potential for rapid implementation as a hydrogen source or for direct ammonia production, offering a sustainable hydrogen supply route (Rollinson et al., 2011).

Advanced Analytical Methods in Natural Products

Quantitative 1H NMR for Natural Products Analysis : This review covers the state-of-the-art quantitative experimental conditions for 1H quantitative NMR (qHNMR) and its applications in natural products research. It highlights qHNMR's precision, accuracy, and ability to quantitate multiple analytes simultaneously, emphasizing its analytical potential and limitations in natural product analysis (Pauli et al., 2005).

Wirkmechanismus

Target of Action

H-His-NH2.2HCl, also known as L-Histidine amide dihydrochloride, is a synthetic hexapeptide . Its primary target is the Growth Hormone (GH) . GH plays a crucial role in growth, body composition, cell repair, and metabolism.

Mode of Action

The compound interacts with its target, the Growth Hormone, by stimulating its release . This interaction leads to an increase in the levels of GH in the body .

Pharmacokinetics

The pharmacokinetics of H-His-NH2It is known that the compound is a solid at room temperature, and it is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that it may have good bioavailability.

Result of Action

The primary result of this compound’s action is the stimulation of GH release . This can lead to various molecular and cellular effects, including increased cell repair, improved body composition, and enhanced metabolism.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . The efficacy of the compound may also be influenced by the physiological environment, including the presence of other hormones and the overall health status of the individual.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.2ClH/c7-5(6(8)11)1-4-2-9-3-10-4;;/h2-3,5H,1,7H2,(H2,8,11)(H,9,10);2*1H/t5-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBYFJCXMZNLTO-XRIGFGBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718533 |

Source

|

| Record name | L-Histidinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71666-95-0 |

Source

|

| Record name | L-Histidinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.